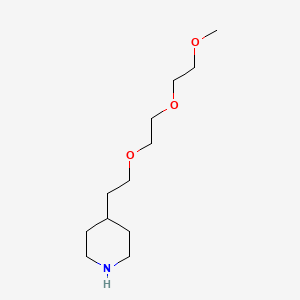

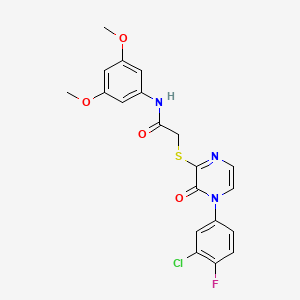

![molecular formula C11H6Cl2N4O2 B2966237 5-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione CAS No. 1326835-20-4](/img/structure/B2966237.png)

5-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound involves the introduction of chlorine atoms at positions 4 and 6 of the pyrazolo[3,4-d]pyrimidine core. Researchers have employed microwave-assisted techniques to efficiently prepare this class of pyrazolo[3,4-d]pyrimidine derivatives . The yield and characterization data are essential for assessing the quality of the synthesized compound.

Molecular Structure Analysis

The chemical structure of 5-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione has been well-characterized using various analytical methods. Single-crystal X-ray diffraction provides insights into its three-dimensional arrangement. The compound’s spectral data (IR, NMR) confirm its identity and functional groups .

Physical and Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Characterization

Researchers have developed innovative synthetic routes to create derivatives of pyrazolo[3,4-d]pyrimidine compounds. One study highlighted the reaction of (chlorocarbonyl)phenyl ketene with 5-amino pyrazolones to synthesize new derivatives, showcasing their potential in diverse chemical applications. These compounds were thoroughly characterized by spectral data and theoretical studies, indicating a broad scope for chemical synthesis and application in various fields (Zahedifar, Razavi, & Sheibani, 2016).

Antitumor Activity

The antitumor activity of certain pyrazolo[3,4-d]pyrimidine derivatives has been investigated, with promising results against various cancer cell lines. For example, a study on a specific derivative showcased marked inhibition against human lung adenocarcinoma and gastric cancer cell lines, suggesting the potential therapeutic applications of these compounds in cancer treatment (Liu, Zhao, & Lu, 2020).

Green Synthesis Approaches

Advancements in eco-friendly synthesis methods have led to the development of pyrazolo[3,4-d]pyrimidine derivatives using green chemistry principles. One notable approach involved a novel five-component synthesis of pyrazole-based pyrido[2,3-d]pyrimidine-diones in water, emphasizing the importance of sustainable methods in chemical synthesis (Heravi & Daraie, 2016).

Structural Characterization and Polymorphism

The structural characterization and study of polymorphism in derivatives of pyrazolo[3,4-d]pyrimidine have provided insights into the material properties and potential applications of these compounds. Research focusing on the crystalline forms and molecular structures of these derivatives underlines the significance of detailed structural analysis in the development of new materials (Mohamed et al., 2016).

Wirkmechanismus

While specific information on the mechanism of action for this compound might be limited, consider exploring its potential biological targets. Molecular docking studies can provide insights into binding affinities with relevant proteins. For instance, compounds 14a and 17 have shown promising interactions with Bcl2 anti-apoptotic protein .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-(3,4-dichlorophenyl)-1,7-dihydropyrazolo[3,4-d]pyrimidine-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2N4O2/c12-7-2-1-5(3-8(7)13)17-10(18)6-4-14-16-9(6)15-11(17)19/h1-4H,(H2,14,15,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFUFBKHZCLYLMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C(=O)C3=C(NC2=O)NN=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

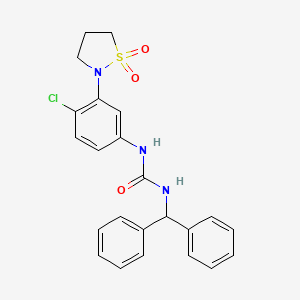

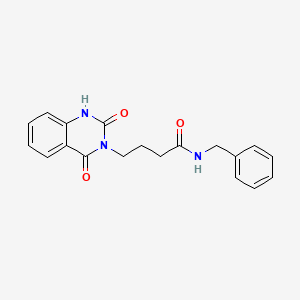

![N-ethyl-1-[4-(propionylamino)benzoyl]piperidine-3-carboxamide](/img/structure/B2966156.png)

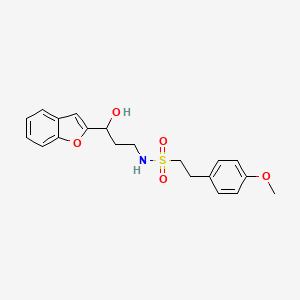

![Benzo[d]thiazol-6-yl(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2966158.png)

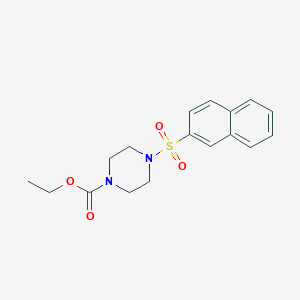

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclohexylpiperazine-1-carbothioamide](/img/structure/B2966161.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-9H-xanthene-9-carboxamide](/img/structure/B2966163.png)

![Potassium (2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)trifluoroborate](/img/structure/B2966168.png)

![(6-Oxabicyclo[3.2.1]octan-5-yl)methanol](/img/structure/B2966171.png)

![3-((4-(4-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2966174.png)

![N-[[4-(2,2-difluoroethoxy)phenyl]methyl]ethanamine](/img/structure/B2966175.png)